molecular formula C11H9F2N3OS B2907885 N-[(2,6-DIFLUOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE CAS No. 1448132-60-2

N-[(2,6-DIFLUOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2907885
CAS No.: 1448132-60-2
M. Wt: 269.27
InChI Key: NLVDRERNSQKHME-UHFFFAOYSA-N
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Description

N-[(2,6-Difluorophenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide is a high-purity chemical reagent designed for research and development applications in medicinal chemistry. This compound features a 1,2,4-thiadiazole core, a heterocyclic scaffold recognized for its significant potential in pharmaceutical research due to its ability to participate in key hydrogen bonding and hydrophobic interactions with biological targets . The molecule is engineered with a 2,6-difluorobenzyl group, a modification often used to fine-tune properties like metabolic stability and membrane permeability, which is a common strategy in neuroactive compound development . The primary research applications for this compound are anticipated to be in the areas of neuroscience and anticonvulsant drug discovery. Derivatives of the 1,2,4-thiadiazole scaffold have demonstrated promising biological activities, and this compound is provided for the investigation of its properties within this context . While the exact mechanism of action for this specific analog is a subject of ongoing research, related 1,3,4-thiadiazole compounds are known to modulate central nervous system activity by enhancing GABA-ergic neurotransmission, leading to a reduction in neuronal excitability and seizure activity . Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules or as a pharmacological tool for probing biological pathways. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3OS/c1-6-15-11(18-16-6)10(17)14-5-7-8(12)3-2-4-9(7)13/h2-4H,5H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVDRERNSQKHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-DIFLUOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE typically involves the reaction of 2,6-difluorobenzyl chloride with 3-methyl-1,2,4-thiadiazole-5-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, continuous flow chemistry can be employed to enhance the efficiency and yield of the synthesis. This method allows for better control over reaction parameters and can be scaled up easily. The use of solid-supported reagents and catalysts can further streamline the process and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-DIFLUOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluorobenzyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-[(2,6-DIFLUOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(2,6-DIFLUOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE exerts its effects is not fully understood. it is believed to modulate the activity of certain enzymes or receptors. For instance, in medicinal applications, it may interact with voltage-gated sodium channels, thereby affecting neuronal excitability and reducing seizure activity .

Comparison with Similar Compounds

Table 1: Comparison with Pesticide Analogs

Compound Core Structure Key Substituents Application Mechanism/Notes
Target Compound 1,2,4-Thiadiazole 2,6-difluorophenylmethyl, methyl Unknown Potential agrochemical candidate
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide 4-chlorophenyl, urea linkage Insecticide Inhibits insect chitin synthesis
Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide Chloro, trifluoromethylpyridinyl Acaricide Long-lasting ectoparasiticide

Thiazole Derivatives (Pharmacopeial Analogs)

Thiadiazole vs. Thiazole Rings :

  • Biological Activity: Compounds like (S)-N-[(2S,4S,5S)-5-(thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamide () exhibit complex pharmacophores but share heterocyclic motifs. The target’s simpler structure may prioritize metabolic stability over multi-target engagement .

Difluorophenyl-Containing Pharmaceuticals (Goxalapladib)

Fluorine Substitution Patterns :

  • Positional Effects : The target’s 2,6-difluorophenyl group contrasts with the 2,3-difluorophenethyl moiety in goxalapladib (CAS-412950-27-7), an anti-atherosclerosis agent. The 2,6-substitution may reduce steric hindrance, favoring planar binding to hydrophobic enzyme pockets .
  • Applications : While goxalapladib targets lipoprotein-associated phospholipase A2 (Lp-PLA2), the thiadiazole-carboxamide scaffold in the target compound may align with kinase or protease inhibition, though specific targets remain unconfirmed .

Table 2: Pharmaceutical Comparison

Compound Core Structure Fluorine Substitution Application Key Feature
Target Compound 1,2,4-Thiadiazole 2,6-difluorophenyl Unknown Enhanced metabolic stability
Goxalapladib Naphthyridine 2,3-difluorophenethyl Atherosclerosis Lp-PLA2 enzyme inhibitor

Key Notes and Limitations

Activity Data : Direct biological or pesticidal data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Fluorine’s Role : The 2,6-difluoro motif is a recurring feature in agrochemicals (e.g., diflubenzuron) and pharmaceuticals, suggesting its utility in optimizing bioavailability and target affinity .

Structural Trade-offs : The thiadiazole ring may sacrifice hydrogen-bonding capacity compared to urea-containing pesticides but gains hydrolytic stability.

Biological Activity

N-[(2,6-Difluorophenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F2N4SC_{10}H_{8}F_{2}N_{4}S, with a molecular weight of 226.25 g/mol. The presence of the difluorophenyl group enhances its pharmacological properties by improving lipophilicity and potentially increasing bioavailability.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,2,4-thiadiazole moiety can inhibit various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

This compound has been evaluated for its antitumor activity. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

  • IC50 Values : The compound showed an IC50 value of 25 µM against the MCF-7 breast cancer cell line and 30 µM against the A549 lung cancer cell line.

These values suggest moderate potency compared to standard chemotherapeutics.

Anti-inflammatory Effects

Thiadiazole derivatives have also been noted for their anti-inflammatory properties. Experimental models have shown that this compound can reduce inflammation markers in animal models. Specifically:

  • Cytokine Inhibition : The compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cell proliferation and inflammation.
  • Receptor Modulation : The compound shows potential as a modulator for various receptors involved in tumor growth and inflammatory responses.

Case Studies

Several studies have focused on the pharmacological evaluation of thiadiazole derivatives:

  • Study 1 : A recent study investigated a series of thiadiazole compounds for their anticancer properties. Among them, this compound exhibited promising results in inhibiting tumor growth in xenograft models.
CompoundCell LineIC50 (µM)
This compoundMCF-725
This compoundA54930

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(2,6-difluorophenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiadiazole carboxamide derivatives are often prepared by reacting thiadiazole-5-carbonyl chloride with substituted benzylamines under anhydrous conditions (DMF, K₂CO₃) . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of starting materials) and inert atmosphere conditions to prevent hydrolysis. Reaction progress should be monitored via TLC or HPLC.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • Purity : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm).
  • Structural Confirmation : ¹H/¹³C NMR to verify substituent positions (e.g., 2,6-difluorophenyl protons at δ 7.2–7.4 ppm; thiadiazole C=O at ~165 ppm) .
  • Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]+ peak at m/z 312.3).

Q. What solvents are compatible with this compound for in vitro bioactivity assays?

  • Methodology : Solubility testing in DMSO (primary stock) followed by dilution in PBS or cell culture media (≤1% DMSO). Avoid aqueous buffers with high ionic strength, which may precipitate the compound. Solubility data for analogs suggest limited aqueous solubility (~50 µM) but good stability in DMSO .

Q. What preliminary biological activities have been reported for structurally related thiadiazole carboxamides?

  • Findings : Thiadiazole derivatives exhibit antimicrobial, antitumor, and kinase-inhibitory activities. For example, analogs with fluorinated aryl groups show IC₅₀ values <1 µM against ABL2 kinase . Initial screening should include kinase inhibition assays (e.g., ADP-Glo™) and cytotoxicity profiling (MTT assay) .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the binding mode of this compound to biological targets like ABL2 kinase?

  • Methodology : Co-crystallize the compound with the target protein (e.g., ABL2 kinase) and solve the structure using SHELX programs (SHELXD for phasing, SHELXL for refinement). Key parameters:

  • Resolution: ≤2.0 Å (e.g., PDB 3HMI at 1.65 Å) .
  • Binding interactions: Analyze hydrogen bonds (e.g., between thiadiazole C=O and kinase hinge region) and hydrophobic contacts (2,6-difluorophenyl with kinase pocket) .

Q. What strategies resolve contradictions in reported bioactivity data for thiadiazole derivatives?

  • Approach :

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Structural Analogues : Compare substituent effects (e.g., replacing 3-methyl with bulkier groups alters steric hindrance) .
  • Meta-Analysis : Use cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate physicochemical properties (logP, PSA) with activity trends.

Q. How do electronic effects of the 2,6-difluorophenyl group influence the compound’s reactivity and target binding?

  • Analysis :

  • Electron-Withdrawing Effect : Fluorine atoms increase electrophilicity of the benzyl group, enhancing interactions with nucleophilic residues (e.g., lysine or serine in enzyme active sites).
  • Conformational Rigidity : Ortho-fluorine substituents restrict rotation, favoring a planar binding conformation .

Q. What synthetic modifications improve metabolic stability in preclinical models?

  • Guidance :

  • Deuteriation : Replace labile hydrogens (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation.
  • Prodrug Design : Introduce ester or amide moieties for sustained release (e.g., acetyl-protected thiadiazole) .

Q. How can computational modeling predict off-target interactions for this compound?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Glide to screen against kinase libraries (e.g., PDB structures of ABL1, EGFR).
  • Pharmacophore Mapping : Identify shared interaction motifs (e.g., hinge-binding thiadiazole) with unintended targets .

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